1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18263629
Molecular Formula: C9H15ClN2S
Molecular Weight: 218.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2S |
|---|---|
| Molecular Weight | 218.75 g/mol |
| IUPAC Name | 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)5-9(10)3-2-4-9;/h6H,2-5,10H2,1H3;1H |
| Standard InChI Key | KMEAPXZFKARYSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)CC2(CCC2)N.Cl |
Introduction
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 1-[(4-methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-amine hydrochloride, reflects its bicyclic architecture. The base structure comprises a cyclobutane ring fused to a 4-methylthiazole moiety via a methylene linker, with an amine functional group protonated as a hydrochloride salt . Discrepancies in naming conventions between sources warrant clarification:
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Hydrochloride vs. Dihydrochloride: PubChem lists 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine dihydrochloride (CAS: 2287314-28-5), which differs by an additional hydrochloric acid equivalent . This suggests the compound may exist in multiple salt forms, though the dihydrochloride variant dominates available data.
Table 1: Molecular Identifiers
Structural and Electronic Characteristics
Molecular Architecture
The molecule features a cyclobutane ring (four-membered carbon cycle) bonded to a 4-methylthiazole heterocycle. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively, with a methyl group at position 4. The amine group on the cyclobutane facilitates salt formation with hydrochloric acid .
Stereoelectronic Properties
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Cyclobutane Strain: The four-membered ring imposes angle strain (~90° bond angles vs. ideal 109.5°), increasing reactivity compared to larger cycloalkanes.
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Thiazole Aromaticity: The thiazole’s conjugated π-system enhances stability and influences electronic interactions in supramolecular contexts .
Physicochemical Properties
Experimental data remain limited, but computed properties from PubChem suggest:
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Solubility: High aqueous solubility due to ionic hydrochloride groups; likely >10 mg/mL in water.
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LogP (Predicted): ~1.2, indicating moderate lipophilicity suitable for membrane permeation .
Synthesis and Manufacturing
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Cyclobutane Formation: [2+2] Photocycloaddition or ring-closing metathesis.
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Thiazole Coupling: Hantzsch thiazole synthesis using α-haloketones and thioureas.
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Amine Functionalization: Reductive amination or nucleophilic substitution.
Industrial-scale production is unconfirmed, though vendor listings on ChemicalBook imply availability in milligram quantities for research .
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Damage | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Measures:
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